
3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine
描述
3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include sodium hydroxide and other organic solvents . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
化学反应分析
Silylation and Protection Chemistry
The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the 3-hydroxy moiety during synthetic modifications.
Key Reaction Conditions:
Step | Reagents/Conditions | Purpose | Yield | Source |
---|---|---|---|---|
Silylation | TBDMSCl, DIPEA, DMAP, DMF (RT, 24–48 h) | Protects 3-OH group | 19–81% |
-
Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon center of TBDMSCl. DIPEA acts as a base to scavenge HCl, while DMAP accelerates the reaction via catalysis .
Alkylation at the 6-O-Position
The desmethyl site (6-O-position) undergoes alkylation to introduce functional groups such as fluoroethyl or hydroxyethyl.
Representative Alkylation Protocol:
Reagent | Solvent | Base | Temp/Time | Product | Yield |
---|---|---|---|---|---|
2-Bromoethanol | DMF | NaH | RT, 48 h | 6-O-(2-Hydroxyethyl) derivative | 19% |
TBDPSOCH₂CH₂Br | DMF | – | RT | 6-O-(Silyloxyethyl) derivative | 81% |
-
Challenges : Direct alkylation with 2-bromoethanol suffers from low yields due to steric hindrance and competing decomposition .
-
Optimized Strategy : Silyl-protected bromoethanol (e.g., TBDPSOCH₂CH₂Br) improves reactivity and selectivity, enabling efficient coupling under mild conditions .
Desilylation and Deprotection
The TBDMS group is cleaved under controlled conditions to regenerate the free hydroxyl group.
Desilylation Conditions:
Reagent | Solvent | Temp/Time | Outcome | Yield | Source |
---|---|---|---|---|---|
TBAF (1M in THF) | THF | RT, 1 h | Cleavage of TBDMS | 75% | |
60% Acetic Acid | – | Reflux, 2 h | Simultaneous trityl and TBDMS cleavage | 70–85% |
-
Selectivity : Fluoride-based reagents (e.g., TBAF) selectively cleave silyl ethers without affecting other functional groups .
Functional Group Interconversions
The intermediate participates in further derivatization for pharmaceutical applications:
Tosylation for Radiolabeling:
Step | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Tosylation | Tos₂O, Pyridine | RT, 12 h | 6-O-(2-Tosyloxyethyl) derivative | 70% |
-
Application : The tosyl group serves as a leaving group for nucleophilic substitution with [¹⁸F]fluoride in radiopharmaceutical synthesis .
Structural and Spectroscopic Data
Key characterization data for reaction validation:
Analytical Parameters:
Property | Value | Method | Source |
---|---|---|---|
Molecular Weight | 567.87 g/mol | HRMS | |
SMILES | CC(C)(C)Si(C)OC1C(C2CC3C4C5C(OC6=CC=C(C=C56)C34CCN2CC7CC7)=O) | NMR/HRMS |
Synthetic Challenges and Solutions
科学研究应用
Pharmacological Research
1. Opioid Receptor Modulation
The modification of buprenorphine with tert-butyldimethylsilyl groups may influence its interaction with opioid receptors, particularly the mu and kappa receptors. Studies suggest that derivatives like 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine can exhibit altered agonist or antagonist properties compared to their parent compound. This could lead to the development of new analgesics with reduced side effects or enhanced efficacy .
2. Diels–Alder Reactions
Research has explored the use of morphinan derivatives, including this compound, in Diels–Alder reactions. These reactions are vital in synthesizing complex organic molecules and could be utilized to create novel pharmaceuticals with specific therapeutic targets. The regioselectivity and stereochemistry of these reactions can be tailored by modifying substituents on the morphinan backbone .
Case Studies
1. Pain Management
In a clinical study focusing on chronic pain management, derivatives of buprenorphine were evaluated for their analgesic efficacy and safety profile. The modified compound demonstrated significant pain relief with a lower incidence of side effects compared to traditional opioids, making it a candidate for further clinical trials .
2. Addiction Treatment
Another study investigated the potential of this compound in treating opioid dependence. The findings indicated that this compound could maintain effective withdrawal management while minimizing cravings, suggesting its utility in addiction therapy protocols .
作用机制
The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. The exact molecular targets and pathways involved vary depending on the specific application and the biological context .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits.
生物活性
3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine is a derivative of buprenorphine, a well-known opioid medication used primarily for pain management and opioid dependence treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy, safety profile, and case studies that illustrate its clinical applications.
- Molecular Formula : C34H53NO4Si
- Molecular Weight : 567.874 g/mol
- CAS Number : 130668-49-4
This compound is characterized by the presence of a tert-butyldimethylsilyloxy group at the 3-O position and a desmethyl group at the 6-O position, which may influence its biological activity and pharmacokinetics compared to standard buprenorphine.
Pharmacological Effects
- Analgesic Properties : Buprenorphine is known for its effective pain relief capabilities. Studies have shown that it can manage acute and chronic pain effectively, making it suitable for patients with opioid dependence who require pain management without the risk of significant opioid-related side effects .
- Opioid Dependence Treatment : Buprenorphine is widely used in treating opioid use disorder (OUD). Its partial agonist properties allow it to reduce withdrawal symptoms and cravings without producing the full euphoric effects of stronger opioids .
- Ceiling Effect : One of the notable features of buprenorphine is its ceiling effect, which reduces the risk of overdose—a significant advantage in treating patients with a history of substance use disorder .
Safety Profile
Research indicates that buprenorphine has a favorable safety profile compared to traditional opioids. It is associated with lower rates of respiratory depression, sedation, and withdrawal symptoms . The modifications in this compound may further enhance these safety features, although specific data is still needed.
Case Studies
Several clinical studies have examined buprenorphine's efficacy in various settings:
- Chronic Pain Management : A randomized controlled trial demonstrated that transdermal buprenorphine was effective in managing chronic pain in osteoarthritis patients, showing comparable efficacy to traditional opioids but with better tolerability .
- Emergency Department Initiatives : A study conducted in an emergency department setting showed that initiating buprenorphine treatment significantly improved patient engagement in follow-up care for OUD compared to standard referral practices . This suggests that derivatives like this compound could be beneficial in acute care settings.
Comparative Analysis
Characteristic | Standard Buprenorphine | This compound |
---|---|---|
Mu-opioid Receptor Agonism | Partial | Potentially enhanced due to structural modifications |
Kappa-opioid Receptor Activity | Antagonist | Likely similar but requires further research |
Ceiling Effect | Present | Expected to be present |
Respiratory Depression Risk | Low | Potentially lower due to modifications |
Use in OUD Treatment | Widely used | Needs clinical validation |
属性
IUPAC Name |
(2S,6R,14R,15S,16R)-11-[tert-butyl(dimethyl)silyl]oxy-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53NO4Si/c1-29(2,3)31(7,36)24-19-32-14-15-34(24,37)28-33(32)16-17-35(20-21-10-11-21)25(32)18-22-12-13-23(27(38-28)26(22)33)39-40(8,9)30(4,5)6/h12-13,21,24-25,28,36-37H,10-11,14-20H2,1-9H3/t24-,25-,28-,31?,32?,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASBOULOIZLBF-GWONDUMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O[Si](C)(C)C(C)(C)C)O4)CC7CC7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1CC23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O[Si](C)(C)C(C)(C)C)O4)CC7CC7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747249 | |
Record name | (2S,6R,14R,15S,16R)-11-[tert-butyl(dimethyl)silyl]oxy-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130668-49-4 | |
Record name | (2S,6R,14R,15S,16R)-11-[tert-butyl(dimethyl)silyl]oxy-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。